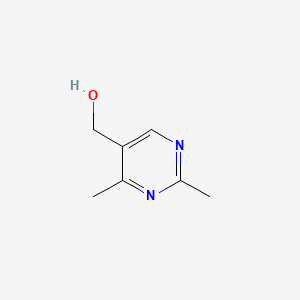

(2,4-dimethylpyrimidin-5-yl)methanol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2,4-dimethylpyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-7(4-10)3-8-6(2)9-5/h3,10H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKRHIBHXHFDSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220092 | |

| Record name | 2,4-Dimethyl-5-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-28-2 | |

| Record name | 2,4-Dimethyl-5-pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-5-pyrimidinemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DHMP | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethyl-5-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIMETHYL-5-PYRIMIDINEMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9X06T9Z4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Functional Group Transformation and Intermolecular Reactions

The primary hydroxyl group can be readily converted into a better leaving group, such as a halide (e.g., -CH₂Cl, -CH₂Br) or a sulfonate ester (e.g., mesylate, tosylate). This transformation activates the benzylic-like position for subsequent nucleophilic substitution reactions. For instance, reaction with an appropriate nucleophile can lead to the formation of ethers, thioethers, or amines. These intermolecular reactions are pivotal for linking the pyrimidine (B1678525) core to other molecular fragments, which may themselves be or become part of another heterocyclic system.

Intramolecular Cyclization and Fused Ring Synthesis

A powerful application of (2,4-dimethylpyrimidin-5-yl)methanol derivatives is in the synthesis of fused heterocyclic systems through intramolecular cyclization. In a typical strategy, a nucleophilic moiety is introduced at the C4 position of the pyrimidine (B1678525) ring. The C5-hydroxymethyl group is then converted into an electrophilic center (e.g., a halomethyl group). The tethered nucleophile at C4 can then attack the C5-methyl carbon, leading to the formation of a new five- or six-membered ring fused to the pyrimidine core. This approach has been widely used in the synthesis of various pyrimidine-annulated heterocycles, such as furopyrimidines and pyrazolopyrimidines. researchgate.netsioc-journal.cn

Multicomponent and Tandem Reactions

Reactions Involving the Primary Alcohol Functionality

The hydroxymethyl group at the C5 position of the pyrimidine ring behaves as a typical primary alcohol, enabling a variety of well-established transformations, including esterification, etherification, oxidation, and nucleophilic substitution, to introduce new functional groups and build more complex molecular architectures.

Esterification Reactions

The primary alcohol of this compound can be readily converted into its corresponding esters through several standard methods. These reactions are fundamental for modifying the molecule's steric and electronic properties.

One common approach is the Fischer-Speier esterification , which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). researchgate.net This is a reversible reaction, and equilibrium is typically shifted toward the product by using an excess of one reactant or by removing water as it is formed. researchgate.net

A more efficient and irreversible method involves the acylation of the alcohol using more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides . libretexts.orgorganic-chemistry.org These reactions are often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid (HCl) or carboxylic acid byproduct generated during the reaction. libretexts.orgresearchgate.net The use of a base prevents potential side reactions and drives the reaction to completion. For instance, reacting this compound with acetyl chloride in a solvent like dichloromethane (B109758) (DCM) with triethylamine would yield (2,4-dimethylpyrimidin-5-yl)methyl acetate.

| Method | Acylating Agent | Catalyst/Base | Typical Conditions | Byproduct |

| Fischer Esterification | Carboxylic Acid (R-COOH) | H₂SO₄, TsOH | Reflux in excess alcohol/acid | Water (H₂O) |

| Acylation | Acyl Chloride (R-COCl) | Pyridine, Triethylamine | 0 °C to room temp. in aprotic solvent | HCl |

| Acylation | Acid Anhydride (B1165640) ((RCO)₂O) | Pyridine, DMAP | Room temp. to mild heating | Carboxylic Acid (R-COOH) |

Etherification Reactions (e.g., formation of (2,4-dimethylpyrimidin-5-yl)oxymethyl linkages)

Ether derivatives of this compound can be synthesized, providing stable linkages for creating more elaborate structures. The most widely used method for this transformation is the Williamson ether synthesis . This reaction involves a two-step process where the alcohol is first deprotonated by a strong base to form an alkoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction.

For this compound, the reaction would typically involve treatment with a base such as sodium hydride (NaH) to form the sodium (2,4-dimethylpyrimidin-5-yl)methoxide intermediate. This nucleophilic intermediate can then be reacted with a variety of alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to furnish the corresponding ether.

A related procedure has been demonstrated in the synthesis of pyrimidine derivatives, where a hydroxyl group on the pyrimidine core is alkylated. For example, 2-bromo-4,6-dimethylpyrimidin-5-ol (B13449748) was successfully reacted with 3-(bromomethyl)-2,4-difluoro-1,5-dimethoxybenzene (B13090925) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80 °C to yield the corresponding benzyl ether derivative. mdpi.com This illustrates the feasibility of forming (pyrimidin-5-yl)oxymethyl linkages under similar conditions.

| Reactant 1 | Reactant 2 | Base | Solvent | Product Type |

| This compound | Alkyl Halide (R-X) | NaH, K₂CO₃ | THF, DMF | Alkyl Ether |

| This compound | Benzyl Halide (Bn-X) | NaH, K₂CO₃ | THF, DMF | Benzyl Ether |

| This compound | Tosylate (R-OTs) | NaH, K₂CO₃ | THF, DMF | Alkyl Ether |

Oxidation Reactions

The primary alcohol functionality of this compound can be selectively oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org These oxidized derivatives serve as crucial synthetic intermediates.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (DCM) are commonly used for this purpose. Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, is another effective method for this conversion under mild, low-temperature conditions. A precedent for this type of transformation exists where 1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-hydroxymethylpyrimidine was oxidized to the corresponding 5-pyrimidinecarbaldehyde. cas.cz

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid, 2,4-dimethylpyrimidine-5-carboxylic acid. nih.gov Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, also known as the Jones reagent), or ruthenium tetroxide (RuO₄). libretexts.org The resulting carboxylic acid is a versatile building block for further derivatization, such as amide bond formation.

| Desired Product | Oxidizing Agent | Typical Conditions |

| 2,4-Dimethylpyrimidine-5-carbaldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous DCM, Room temp. |

| 2,4-Dimethylpyrimidine-5-carbaldehyde | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Anhydrous DCM, -78 °C to Room temp. |

| 2,4-Dimethylpyrimidine-5-carboxylic acid | Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat |

| 2,4-Dimethylpyrimidine-5-carboxylic acid | Jones Reagent (CrO₃ / H₂SO₄) | Acetone, 0 °C to Room temp. |

Nucleophilic Substitution Reactions at the Alcoholic Carbon

To perform nucleophilic substitution at the alcoholic carbon, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by transforming the alcohol into an alkyl halide or a sulfonate ester (e.g., tosylate, mesylate).

Activation of the Hydroxyl Group: The alcohol can be converted to 5-(chloromethyl)-2,4-dimethylpyrimidine (B2649947) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Alternatively, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine yields the corresponding tosylate. This tosylate is an excellent leaving group for subsequent Sₙ2 reactions.

Substitution by Nucleophiles: Once activated, the resulting 5-(halomethyl) or 5-(tosyloxymethyl) derivative becomes a potent electrophile, susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups at the C5-methyl position. For example, reaction with sodium cyanide can introduce a nitrile group, reaction with sodium azide (B81097) yields an azide, and reaction with thiols leads to thioethers. The reactivity of similar 5-(chloromethyl) heterocyclic systems towards nucleophiles has been well-documented. cetjournal.it

| Leaving Group | Reagent for Activation | Nucleophile (Nu⁻) | Product R-CH₂-Nu |

| Chloride (-Cl) | Thionyl Chloride (SOCl₂) | Cyanide (CN⁻) | R-CH₂-CN |

| Tosylate (-OTs) | Tosyl Chloride (TsCl) | Azide (N₃⁻) | R-CH₂-N₃ |

| Mesylate (-OMs) | Mesyl Chloride (MsCl) | Thiolate (RS⁻) | R-CH₂-SR |

| Bromide (-Br) | Phosphorus Tribromide (PBr₃) | Amine (R₂NH) | R-CH₂-NR₂ |

R represents the (2,4-dimethylpyrimidin-5-yl) moiety.

Reactivity of the 2,4-Dimethylpyrimidine (B81748) Heterocycle

Beyond the reactions of the hydroxymethyl side chain, the 2,4-dimethylpyrimidine ring itself possesses distinct reactive properties that can be exploited for further functionalization.

Reactivity of the Pyrimidine Ring Towards Functionalization

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic governs its reactivity towards both nucleophiles and electrophiles.

Reactivity of Ring Positions: The C2, C4, and C6 positions are significantly electron-deficient and are thus susceptible to nucleophilic attack, particularly if a good leaving group is present at one of these positions. The C5 position is less electron-deficient and is the preferred site for electrophilic substitution, although such reactions typically require the presence of electron-donating (activating) groups on the ring to proceed efficiently. In this compound, the C6 position is the only unsubstituted carbon on the ring. While direct electrophilic substitution at C6 is challenging, functionalization via metal-catalyzed cross-coupling reactions may be feasible under specific conditions. researchgate.net

Reactivity of the Methyl Groups: A key feature of the 2,4-dimethylpyrimidine system is the enhanced acidity of the protons on the methyl groups at the C2 and C4 positions. stackexchange.com The electron-withdrawing effect of the ring nitrogens stabilizes the conjugate base (carbanion) formed upon deprotonation of a methyl group. This makes these methyl groups "active" and capable of participating in condensation reactions. stackexchange.comacs.org For example, 2,4,6-trimethylpyrimidine (B372508) has been shown to undergo Claisen-like condensations with esters like ethyl benzoate (B1203000) and aldol-type condensations with aldehydes, with the reaction occurring preferentially at the C4-methyl group. acs.org This reactivity provides a powerful tool for extending the carbon skeleton from the pyrimidine core of this compound.

| Site of Reactivity | Type of Reagent | Reaction Type | Comment |

| C2-Methyl, C4-Methyl | Strong Base (e.g., NaNH₂) + Electrophile (e.g., Aldehyde, Ester) | Aldol/Claisen-like Condensation | Methyl groups are "active" due to the electron-deficient ring. |

| C6-Position | Electrophile | Electrophilic Aromatic Substitution | Generally disfavored due to the electron-deficient nature of the ring. |

| Pyrimidine Ring Nitrogens | Alkyl Halide | N-Alkylation (Quaternization) | Can occur to form pyrimidinium salts, further activating the ring. |

| Pyrimidine Ring | Strong Nucleophile (e.g., KNH₂) | Nucleophilic Attack / Ring Transformation | Can lead to ring-opening or rearrangement under harsh conditions. |

Modifications at the Methyl Substituents

The methyl groups at the C2 and C4 positions of the pyrimidine ring are "active" due to the electron-deficient character of the diazine core. This activation renders the protons on these methyl groups acidic enough to be removed by a suitable base, generating nucleophilic species that can participate in various reactions.

One of the primary modifications of these active methyl groups is their participation in condensation reactions . Analogous to the reactivity of 2,4,6-trimethylpyrimidine, the methyl groups of this compound can react with aldehydes and other carbonyl compounds. This type of reaction, often an aldol-type condensation, proceeds through the formation of a styryl-like derivative. The reaction is typically catalyzed by acids, Lewis acids, or strong organic bases. For instance, reaction with benzaldehyde (B42025) in the presence of a dehydrating agent like acetic anhydride would be expected to yield the corresponding styrylpyrimidines. The presence of the 5-hydroxymethyl group may influence the reactivity of the methyl groups through steric hindrance or by participating in side reactions, necessitating careful selection of reaction conditions for selective modification.

Furthermore, the activated methyl groups can undergo oxidation . Depending on the oxidizing agent and reaction conditions, the methyl groups can be converted to aldehydes or carboxylic acids. For example, alkyl-substituted pyrimidines have been shown to undergo oxidation with potassium permanganate (KMnO4) to yield the corresponding carboxylic acids. Milder oxidizing agents could potentially lead to the formation of the corresponding formyl derivatives. Selective oxidation of one methyl group over the other, or over the primary alcohol at the 5-position, would present a significant synthetic challenge requiring carefully controlled reaction conditions.

Derivatization for Enhanced Analytical Detection and Separation

The inherent properties of this compound may not be optimal for certain analytical techniques, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is therefore a crucial step to enhance its detectability and improve its chromatographic behavior.

For HPLC analysis , particularly with fluorescence detection, the molecule must be tagged with a fluorophore. Since this compound itself is not fluorescent, derivatization of the primary alcohol group is the most straightforward approach. Reagents that introduce a fluorescent tag upon reaction with alcohols can be employed. Examples of such reagents include:

Dansyl chloride (DNS-Cl): Reacts with the hydroxyl group to form a highly fluorescent sulfonamide derivative.

9-fluorenylmethyl chloroformate (Fmoc-Cl): Forms a fluorescent carbamate (B1207046) with the alcohol.

Anthracene- or pyrene-based reagents: These can be specifically designed to react with alcohols to introduce a polycyclic aromatic hydrocarbon tag with strong fluorescence.

The choice of derivatizing agent will depend on the desired fluorescence properties (excitation and emission wavelengths) and the compatibility of the reaction conditions with the stability of the pyrimidine ring.

For GC-MS analysis , the volatility of this compound needs to be increased, and its polarity reduced. This is typically achieved through silylation , a common derivatization technique for compounds containing active hydrogens, such as those in hydroxyl groups. Silylating agents replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. Common silylating reagents include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

The derivatization reaction is typically carried out in an aprotic solvent, and the resulting TMS ether of this compound is significantly more volatile and thermally stable, making it amenable to GC analysis. The mass spectrum of the silylated derivative will exhibit characteristic fragmentation patterns, including ions corresponding to the loss of a methyl group ([M-15]+) and the trimethylsilyl group, which can be used for its identification and quantification. It is also conceivable that under certain conditions, the activated methyl groups on the pyrimidine ring could also undergo silylation, leading to multiple derivatization products. Careful optimization of the derivatization protocol is therefore essential for reproducible and accurate analysis.

Table of Reaction Types and Derivatizing Agents:

| Reaction Type | Functional Group Targeted | Reagent Examples | Purpose | Analytical Technique |

| Condensation | C2/C4-Methyl Groups | Benzaldehyde, Acetic Anhydride | Synthesis of Derivatives | - |

| Oxidation | C2/C4-Methyl Groups | Potassium Permanganate (KMnO4) | Synthesis of Derivatives | - |

| Fluorescent Labeling | C5-Hydroxymethyl Group | Dansyl chloride (DNS-Cl), Fmoc-Cl | Enhanced Detection | HPLC-FLD |

| Silylation | C5-Hydroxymethyl Group | BSTFA, MSTFA | Increased Volatility & Stability | GC-MS |

Medicinal Chemistry Principles and Scaffold Design Incorporating the 2,4 Dimethylpyrimidine Moiety

The 2,4-Dimethylpyrimidine (B81748) Core as a Privileged Scaffold in Drug Discovery

The pyrimidine (B1678525) nucleus is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold". nih.govnih.gov This designation is given to molecular frameworks that can bind to multiple, unrelated biological targets, thus serving as a versatile template for drug development. mdpi.com The significance of the pyrimidine ring is rooted in its prevalence in essential biological molecules, including the nucleobases of DNA and RNA (cytosine, thymine, and uracil) and vitamin B1. nih.govnih.gov This natural occurrence underscores its biocompatibility and evolutionary selection for interacting with a wide array of proteins.

Fused pyrimidine systems, in particular, are integral to numerous biological processes and can interact with various cancer-related targets, making them a prominent feature in the current therapeutic landscape. researchgate.net More than 19 drugs containing a pyrimidine structure are currently on the market, the majority of which are protein kinase inhibitors. pharmablock.com The utility of this scaffold has led to the synthesis of numerous derivatives inspired by known anticancer agents like 5-fluorouracil. nih.govbenthamscience.com The 2,4-disubstituted pattern of the pyrimidine core is a common motif in many of these biologically active compounds. This established history of therapeutic success makes derivatives like (2,4-dimethylpyrimidin-5-yl)methanol and its core, 2,4-dimethylpyrimidine, attractive subjects for further investigation in the quest for novel therapeutic agents.

Structure-Activity Relationship (SAR) Studies of 2,4-Dimethylpyrimidine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. humanjournals.com For pyrimidine derivatives, SAR investigations have demonstrated that the nature and position of substituents on the pyrimidine ring are crucial determinants of their pharmacological effects. nih.gov

The biological activity of pyrimidine derivatives is profoundly influenced by the specific substitution patterns on the core ring. nih.gov Variations in substituents at the C-2, C-4, and C-5 positions can alter a molecule's size, shape, electronic properties, and hydrogen bonding capacity, thereby affecting its interaction with biological targets.

For instance, in a study focused on 2,4-disubstituted pyrimidines as cholinesterase inhibitors, researchers varied the substituents at both the C-2 and C-4 positions to probe their effect on inhibitory potency and selectivity. nih.gov The study revealed that both steric and electronic properties at these positions play a critical role. Molecular modeling indicated that within the acetylcholinesterase (AChE) active site, a C-2 thiomorpholine (B91149) substituent was oriented toward the cationic active site, while in the butyrylcholinesterase (BuChE) active site, it pointed toward a hydrophobic region. nih.gov This highlights how a single substituent can engage in different interactions with related but distinct targets.

In the context of this compound, the substituents are:

C-2 and C-4 Methyl Groups: These small, hydrophobic groups can influence the molecule's orientation within a binding pocket and contribute to van der Waals interactions.

C-5 Methanol Group (-CH₂OH): This group is particularly significant as it can act as both a hydrogen bond donor (from the -OH group) and acceptor (the oxygen atom). This functionality can form key interactions with amino acid residues in a protein's active site, anchoring the molecule and contributing to its binding affinity.

The table below summarizes findings from a study on 2,4-disubstituted pyrimidines, illustrating the impact of substituent changes on cholinesterase inhibition.

| Compound | C-2 Substituent | C-4 Substituent | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

| 7c | Thiomorpholine | N-benzylamino | 0.33 | 2.30 |

| 7a | Morpholine | N-benzylamino | 0.47 | 3.51 |

| 7b | Piperidine | N-benzylamino | 0.52 | 3.99 |

| 8a | Morpholine | N-phenethylamino | 0.65 | 3.25 |

| Data sourced from a study on cholinesterase inhibitors. nih.gov |

SAR data provides the foundation for the rational design of new molecules with improved properties. nih.gov By understanding which structural features are essential for activity and which can be modified, medicinal chemists can systematically optimize a lead compound. For pyrimidine analogues, this involves modifying the ring's substituents to enhance potency, improve selectivity between different targets, and optimize pharmacokinetic properties. humanjournals.com

Using the cholinesterase inhibitor study as an example, the SAR findings guided further design. nih.gov The high potency of compound 7c , with its C-2 thiomorpholine and C-4 N-benzylamino groups, identified these substituents as favorable for activity. A rational design strategy would involve exploring variations of these groups. For example, one might add substituents to the benzyl (B1604629) ring at the C-4 position to probe for additional interactions or replace the thiomorpholine ring with other heterocycles to fine-tune binding and physical properties. This iterative process of design, synthesis, and testing, informed by SAR, is a cornerstone of modern drug discovery.

Scaffold Hopping and Bioisosteric Replacements in Pyrimidine Research

Scaffold hopping is a crucial strategy in drug discovery used to identify novel core structures (scaffolds) that maintain the biological activity of a known active compound. nih.gov This approach is valuable for generating new intellectual property, improving a compound's properties, or avoiding liabilities associated with an existing chemical series. uniroma1.it Bioisosterism, the replacement of a functional group with another that has similar physicochemical or biological properties, is a key technique used within scaffold hopping. drugdesign.orgpatsnap.com

Computational methods are essential for systematically exploring the vast chemical space to find new scaffolds. uniroma1.itresearchgate.net These techniques aim to identify molecules that are structurally different from a reference compound but present a similar arrangement of key features responsible for biological activity.

Common computational approaches include:

Pharmacophore Searching: A pharmacophore is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. tandfonline.com Starting with an active pyrimidine derivative, a pharmacophore model can be generated and used to search large databases for other molecules, regardless of their core structure, that match this 3D electronic and steric profile. uniroma1.it

Shape-Based Screening: This method searches for compounds that have a similar 3D shape to the active reference molecule, on the principle that shape is a primary determinant of molecular recognition.

Fragment Replacement: Algorithms can identify the core scaffold of a molecule and suggest alternative fragments or ring systems that preserve the geometry of the peripheral, activity-critical substituents. researchgate.net

These computational tools allow chemists to move beyond simple analogue generation and discover truly novel chemotypes that may offer significant advantages over the original scaffold. acs.org

Following the computational identification of potential new scaffolds, experimental validation through chemical synthesis and biological testing is imperative. nih.gov The synthesis of novel heterocyclic scaffolds often requires the development of new chemical routes. ekb.eg For example, researchers have developed multi-step synthetic pathways to create libraries of pyridopyrimidines and other fused heterocyclic systems to explore their potential as inhibitors of specific enzymes. acs.orgacs.org

Bioisosteric replacement is a common and effective strategy in this context. In drug design, a pyrimidine ring might be used as a bioisostere for a phenyl ring or other heteroaryl systems to modulate properties like solubility or metabolism. pharmablock.com For instance, in the development of antihistamines, replacing a phenyl ring in Cyproheptadine with a pyridine (B92270) ring led to Azatadine, a compound with improved solubility. nih.gov Similarly, researchers have successfully replaced a key amide group in a pyrazolo[1,5-a]pyrimidine (B1248293) inhibitor with a 1,2,4-triazole, which improved both potency and metabolic stability. acs.org The successful application of these strategies relies on the ability to design and execute efficient synthetic routes to access the novel target molecules for biological evaluation. rsc.org

Computational Chemistry Studies of 2,4 Dimethylpyrimidin 5 Yl Methanol and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict molecular geometry, electronic structure, and other key chemical characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. ijcce.ac.ir It is a widely used tool for predicting the optimized geometry, electronic properties, and vibrational frequencies of molecules. researchgate.netsamipubco.com In studies of pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31+G(d,p), are employed to determine bond lengths, bond angles, and dihedral angles of the optimized molecular structure. ijcce.ac.irtandfonline.com

These calculations provide a three-dimensional understanding of the molecule's shape and the spatial arrangement of its atoms. The electronic properties derived from DFT, such as the distribution of electron density, are crucial for understanding the molecule's reactivity and interaction with other molecules. mdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for a Pyrimidine Derivative (Data from a representative pyrimidine study)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | N1-C2 | 1.34 |

| Bond Length (Å) | C2-N3 | 1.33 |

| Bond Length (Å) | N3-C4 | 1.34 |

| Bond Length (Å) | C4-C5 | 1.40 |

| Bond Length (Å) | C5-C6 | 1.39 |

| Bond Length (Å) | C6-N1 | 1.34 |

| Bond Angle (°) | C6-N1-C2 | 115.0 |

| Bond Angle (°) | N1-C2-N3 | 128.0 |

| Bond Angle (°) | C2-N3-C4 | 115.0 |

Note: The data in this table is illustrative and based on general findings for pyrimidine derivatives, not specifically for (2,4-dimethylpyrimidin-5-yl)methanol.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. ijcce.ac.ir The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. irjweb.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive. irjweb.com

For pyrimidine derivatives, HOMO-LUMO analysis is used to understand their electronic transitions and charge transfer properties. researchgate.net These calculations can help in predicting the electronic absorption spectra of the molecules. researchgate.net

Table 2: Illustrative Frontier Orbital Energies for a Pyrimidine Derivative (Data from a representative pyrimidine study)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.26 |

| LUMO Energy | -0.88 |

| HOMO-LUMO Gap (ΔE) | 5.38 |

Note: The data in this table is illustrative and based on general findings for pyrimidine derivatives, not specifically for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map displays different potential regions in different colors; typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.net Green regions represent neutral potential. researchgate.net

In the context of pyrimidine derivatives, MEP analysis can identify the most likely sites for intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the interactions between filled donor orbitals and empty acceptor orbitals, which can reveal information about intramolecular charge transfer and hyperconjugative interactions. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization within the molecule.

Table 3: Illustrative NBO Analysis for a Pyrimidine Derivative (Data from a representative pyrimidine study)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π(C2-N3) | 25.5 |

| LP(1) N3 | π(C2-N1) | 24.8 |

| LP(1) O(hydroxyl) | σ*(C5-C(methanol)) | 5.2 |

Note: The data in this table is illustrative and based on general findings for pyrimidine derivatives, not specifically for this compound.

Molecular Modeling for Ligand-Target Interaction Prediction (Applied to Derivatives)

Molecular modeling techniques are instrumental in drug discovery and development for predicting how a ligand (such as a derivative of this compound) might interact with a biological target, typically a protein.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It also estimates the binding affinity, often expressed as a docking score, which indicates the strength of the interaction. nih.gov Lower docking scores generally suggest a more favorable binding interaction. nih.gov

In studies involving pyrimidine derivatives, molecular docking is used to screen for potential biological targets and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. mdpi.commdpi.com This information is vital for the rational design of more potent and selective inhibitors. remedypublications.com

Table 4: Illustrative Molecular Docking Results for a Pyrimidine Derivative with a Target Protein (Data from a representative pyrimidine study)

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Pyrimidine Derivative A | Cyclin-Dependent Kinase 2 (CDK2) | -7.9 | LYS33, GLU12, THR165 |

| Pyrimidine Derivative B | Dihydrofolate Reductase (DHFR) | -8.5 | ILE7, PHE34, SER59 |

| Pyrimidine Derivative C | B-cell lymphoma 2 (Bcl-2) | -9.2 | ARG103, TYR105, GLY142 |

Note: The data in this table is illustrative and based on general findings for pyrimidine derivatives, not specifically for this compound.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the time-dependent behavior of molecules at an atomic level. While specific MD simulation studies focused exclusively on this compound are not extensively detailed in publicly available research, the principles of this technique allow for a thorough theoretical exploration of its conformational landscape and interactions. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing deep insights into both the stability of different molecular shapes and the dynamics of their interactions with their environment.

For a molecule like this compound, a primary focus of MD simulations would be to characterize the rotational freedom of the hydroxymethyl group (-CH₂OH) attached to the pyrimidine ring. The orientation of this group is crucial as it dictates the molecule's ability to form hydrogen bonds and interact with other molecules, such as solvent or biological receptors.

Conformational Stability Analysis

To assess conformational stability, an MD simulation would typically be initiated by placing a single molecule of this compound in a simulated box of solvent, most commonly water, to mimic physiological conditions. Over the course of the simulation (ranging from nanoseconds to microseconds), the trajectory of each atom is recorded. Analysis of this trajectory can reveal the most stable conformations and the energy barriers between them.

A key parameter is the dihedral angle defined by the atoms C4-C5-C(methanol)-O(methanol). By plotting the distribution of this angle over time, researchers can identify the most frequently adopted rotational states (rotamers) of the hydroxymethyl group. The relative populations of these states can be used to calculate the free energy differences between them, indicating their relative stability.

Table 1: Hypothetical Relative Populations and Free Energy of Major Rotamers of this compound in Aqueous Solution

| Rotamer | Dihedral Angle Range (C4-C5-C-O) | Population (%) | Relative Free Energy (kcal/mol) |

| I | -80° to -40° | 45 | 0.00 |

| II | 40° to 80° | 35 | 0.25 |

| III | 160° to -160° | 20 | 0.88 |

This table is illustrative and represents the type of data that would be generated from a molecular dynamics simulation. The values are hypothetical.

The stability of these conformations is governed by a delicate balance of intramolecular hydrogen bonds (e.g., between the hydroxyl proton and the ring nitrogen atoms) and steric hindrance from the adjacent methyl groups on the pyrimidine ring.

Interaction Dynamics

MD simulations are also exceptionally well-suited for studying how this compound interacts with its surroundings. By analyzing the simulation trajectory, one can quantify the dynamic network of hydrogen bonds formed between the molecule's hydroxyl group and the surrounding water molecules.

Key metrics include the average number of hydrogen bonds and their lifetimes. For instance, the hydrogen-donating and -accepting capabilities of the hydroxyl group, as well as the nitrogen atoms in the pyrimidine ring, can be characterized. This information is critical for understanding the molecule's solubility and its potential to interact with biological targets.

Table 2: Illustrative Hydrogen Bond Dynamics of this compound with Water

| Functional Group | Role | Average H-Bonds Formed | Average H-Bond Lifetime (ps) |

| Hydroxyl (-OH) | Donor | 1.2 | 3.5 |

| Hydroxyl (-OH) | Acceptor | 2.1 | 2.8 |

| Ring Nitrogen (N1) | Acceptor | 0.8 | 1.9 |

| Ring Nitrogen (N3) | Acceptor | 0.7 | 1.7 |

This table is illustrative and represents the type of data that would be generated from a molecular dynamics simulation. The values are hypothetical.

By simulating the compound in the presence of a larger molecule, such as a protein, MD can provide atomic-level details of the binding process. It can reveal the specific amino acid residues that form stable contacts, the role of water molecules in mediating the interaction, and the conformational changes that may occur in both the ligand and the protein upon binding. Such simulations are instrumental in rational drug design, allowing for the optimization of derivatives with improved binding affinity and specificity.

Spectroscopic and Crystallographic Analysis of 2,4 Dimethylpyrimidin 5 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For (2,4-dimethylpyrimidin-5-yl)methanol, both proton and carbon-13 NMR are crucial for confirming its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation and Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their relative arrangements in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the two methyl groups, the methylene (B1212753) group of the hydroxymethyl substituent, the hydroxyl proton, and the aromatic proton on the pyrimidine (B1678525) ring.

The anticipated chemical shifts (δ) in parts per million (ppm) are influenced by the electron density around the protons. The aromatic proton at position 6 of the pyrimidine ring is expected to appear in the downfield region, typically between 8.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents and the adjacent nitrogen atoms. The protons of the two methyl groups at positions 2 and 4 will likely appear as sharp singlets in the upfield region, generally between 2.0 and 3.0 ppm. The methylene protons of the CH₂OH group are expected to resonate as a singlet around 4.5-5.0 ppm. The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH ₃ (at C2) | ~2.5 | Singlet |

| CH ₃ (at C4) | ~2.6 | Singlet |

| CH ₂OH | ~4.7 | Singlet |

| OH | Variable | Broad Singlet |

| Pyrimidine-H (at C6) | ~8.5 | Singlet |

Note: The data in this table is predicted and may vary from experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region (typically 150-170 ppm for the carbons bonded to nitrogen and around 120-140 ppm for the other ring carbons). The carbon of the hydroxymethyl group (CH₂OH) would likely appear in the range of 55-65 ppm. The carbons of the two methyl groups will be found in the upfield region, typically between 15 and 25 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C H₃ (at C2) | ~24 |

| C H₃ (at C4) | ~20 |

| C H₂OH | ~58 |

| C 2 | ~165 |

| C 4 | ~168 |

| C 5 | ~125 |

| C 6 | ~155 |

Note: The data in this table is predicted and may vary from experimental values.

Advanced NMR Techniques for Comprehensive Structure Elucidation

While 1D NMR spectra provide fundamental structural information, complex molecules often require advanced 2D NMR techniques for unambiguous assignment of all proton and carbon signals. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in confirming the connectivity of the molecule.

COSY: A COSY spectrum would show correlations between coupled protons. For a derivative of this compound with adjacent protons, this technique would be crucial.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C=C functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group, with the broadness due to hydrogen bonding. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected to be observed in the 1400-1600 cm⁻¹ range. The C-O stretching vibration of the primary alcohol would likely be found in the 1000-1100 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| C-H stretch (sp³) | 2850-3000 |

| C=N, C=C stretch (aromatic) | 1400-1600 |

| C-O stretch (primary alcohol) | 1000-1100 |

Note: The data in this table is predicted and may vary from experimental values.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The pyrimidine ring in this compound contains π electrons and is expected to exhibit absorption in the UV region.

Typically, pyrimidine and its derivatives show strong absorption bands corresponding to π → π* transitions. The exact wavelength of maximum absorbance (λmax) can be influenced by the substituents on the ring and the solvent used. For this compound, one would expect to see absorption maxima in the range of 200-300 nm. The presence of the methyl and hydroxymethyl groups may cause a slight bathochromic (red) or hypsochromic (blue) shift compared to the parent pyrimidine molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

For this compound (C₇H₁₀N₂O), the molecular weight is approximately 138.17 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z = 138. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for this molecule could include the loss of a hydrogen atom, a hydroxyl radical (·OH), or a formaldehyde (B43269) molecule (CH₂O) from the hydroxymethyl group. The cleavage of the bond between the pyrimidine ring and the hydroxymethyl group could also be a significant fragmentation pathway.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

Table 1: Illustrative HRMS Data for a Hypothetical Pyrimidine Derivative This table is for illustrative purposes to demonstrate the type of data obtained from HRMS analysis, as specific data for this compound was not found in the reviewed sources.

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ | Mass Error (ppm) |

|---|---|---|---|

| C7H11N2O⁺ | 139.0866 | 139.0868 | 1.4 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid chromatography-mass spectrometry is a hybrid analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS is invaluable for determining the purity of a sample and for analyzing complex mixtures.

In the context of this compound, an LC-MS analysis would involve injecting a solution of the compound onto an LC column. The components of the sample are then separated based on their interactions with the stationary and mobile phases. As the separated components elute from the column, they are introduced into the mass spectrometer, which provides mass information for each component. A pure sample of this compound would ideally show a single major peak in the chromatogram at a specific retention time, with the corresponding mass spectrum confirming the molecular weight of the compound. The presence of other peaks would indicate impurities, and their mass spectra could help in their identification. While some commercial suppliers indicate the availability of LC-MS data for this compound, the specific analytical results are not publicly detailed. bldpharm.com

Table 2: Representative LC-MS Parameters for the Analysis of Pyrimidine Derivatives This table provides typical parameters that could be used for the LC-MS analysis of this compound, based on general methods for similar compounds.

| Parameter | Condition |

|---|---|

| LC Column | C18 reverse-phase column |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with 0.1% formic acid |

| Flow Rate | 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 50-500 |

Single-Crystal X-ray Diffraction for Precise Three-Dimensional Structure Determination

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While a crystal structure for this compound itself is not available in the Cambridge Crystallographic Data Centre (CCDC), a search of this database reveals structures of closely related pyrimidine derivatives. For instance, studies on other 5-hydroxymethylpyrimidines have been conducted, providing valuable insights into the expected structural features. mdpi.com The analysis of such structures reveals key details about the planarity of the pyrimidine ring and the orientation of the hydroxymethyl substituent.

Table 3: Illustrative Crystallographic Data for a Substituted Pyrimidine Derivative This table presents hypothetical crystallographic data to illustrate the information obtained from a single-crystal X-ray diffraction study, as specific data for this compound is not available.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| β (°) | 105.2 |

| Volume (ų) | 780.4 |

| Z | 4 |

| R-factor (%) | 4.5 |

Conclusion and Future Research Directions

Summary of Current Academic Research Trajectories for (2,4-Dimethylpyrimidin-5-yl)methanol and its Derivatives

Current academic research on pyrimidine (B1678525) derivatives is vibrant and multifaceted, with several key trajectories that provide a framework for understanding the potential of this compound and its analogues. The primary focus areas include oncology, infectious diseases, and neurological disorders. mdpi.comnih.gov

In the realm of oncology , pyrimidine-based compounds are well-established as anticancer agents. gsconlinepress.com Research is ongoing to develop novel derivatives with improved efficacy and selectivity. For instance, derivatives are being designed as inhibitors of various kinases, such as epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor 4 (FGFR4). mdpi.comnih.govresearchgate.net The introduction of different substituents on the pyrimidine ring is a key strategy to modulate activity and selectivity. nih.govresearchgate.net For example, novel 2,4-diaminopyrimidine (B92962) derivatives have shown potent antitumor activities against various cancer cell lines. rsc.org

In the field of infectious diseases , pyrimidine derivatives are being investigated for their antibacterial, antifungal, and antiviral properties. researchgate.netnih.gov Researchers are synthesizing new pyrimidine-containing compounds to combat the growing issue of antibiotic resistance. gsconlinepress.com For example, novel sulfanilamide-pyrimidine hybrids have demonstrated significant activity against various bacterial strains. gsconlinepress.com

Furthermore, pyrimidine derivatives are being explored for their potential in treating central nervous system (CNS) disorders . nih.gov Research has shown that pyrimidine-containing compounds can act as agonists or antagonists for various receptors in the CNS, including serotonin, adenosine, and cannabinoid receptors. nih.gov

While direct research on this compound is not extensively documented in the reviewed literature, the broader trends in pyrimidine research suggest that its derivatives would likely be explored within these therapeutic areas. The presence of a hydroxymethyl group at the 5-position offers a versatile handle for further chemical modifications to generate libraries of novel compounds for biological screening.

Prospective Avenues for Future Chemical and Medicinal Chemistry Research

The unique structural features of this compound open up several promising avenues for future research in both chemical and medicinal chemistry.

In Chemical Research:

Derivatization of the Hydroxymethyl Group: The primary alcohol functionality of this compound is a prime site for chemical modification. Future research could focus on:

Esterification and Etherification: Synthesis of a series of esters and ethers to explore the impact of varying lipophilicity on biological activity.

Oxidation: Oxidation of the alcohol to the corresponding aldehyde or carboxylic acid would provide new functional groups for further derivatization, such as the formation of imines, hydrazones, or amides.

Halogenation: Conversion of the hydroxyl group to a halide would create a reactive intermediate for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.

Modification of the Pyrimidine Ring: While the 2 and 4 positions are methylated, there may be opportunities for functionalization at the 6-position or through reactions involving the nitrogen atoms of the pyrimidine ring.

In Medicinal Chemistry Research:

Building on the general trends in pyrimidine drug discovery, future medicinal chemistry research on this compound derivatives could target:

Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors. Derivatives of this compound could be designed and synthesized to target specific kinases implicated in cancer and other diseases. Molecular modeling and docking studies could guide the design of compounds with high affinity and selectivity. researchgate.net

Antimicrobial Agents: Given the known antimicrobial activity of many pyrimidine derivatives, novel compounds derived from this compound could be screened against a panel of pathogenic bacteria and fungi. nih.gov Structure-activity relationship (SAR) studies could then be conducted to optimize the antimicrobial potency.

CNS Agents: The potential for pyrimidine derivatives to modulate CNS targets suggests that analogues of this compound could be investigated for activity at various receptors, ion channels, and enzymes in the brain. nih.gov

Fungicidal Agents for Agriculture: Beyond medicinal applications, nicotinamide (B372718) derivatives, which share a nitrogen-containing heterocyclic core, have been explored as fungicides. mdpi.com This suggests a potential avenue for developing derivatives of this compound for agricultural applications.

The exploration of these research avenues, supported by modern drug discovery technologies, could unlock the therapeutic potential of this specific pyrimidine compound and its derivatives. nih.gov

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for (2,4-dimethylpyrimidin-5-yl)methanol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. Starting from 2,4-dimethylpyrimidine, introduce the hydroxymethyl group at the 5-position using formaldehyde in the presence of a base (e.g., NaOH) under controlled temperature (60–80°C). Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization or column chromatography using ethyl acetate/hexane gradients . For analogs like orexin receptor antagonists, similar strategies involve functionalizing the pyrimidine ring with methyl groups and optimizing substituent positions for stability .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm the hydroxymethyl group (δ ~4.5 ppm for –CHOH) and methyl substituents (δ ~2.3–2.5 ppm).

- XRD : Employ single-crystal X-ray diffraction (via SHELX software ) to resolve molecular geometry and hydrogen-bonding interactions.

- HPLC/MS : Validate purity (>95%) and molecular weight (m/z 152.18 for [M+H]) .

Q. How can purification methods be tailored to improve yield and purity of this compound?

- Methodology : Use gradient elution in column chromatography (silica gel, 60–120 mesh) with a polarity-adjusted solvent system (e.g., ethyl acetate/hexane). For heat-sensitive intermediates, consider low-temperature recrystallization in ethanol/water mixtures. Monitor purity via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of substituent introduction on the pyrimidine ring during synthesis?

- Methodology : Perform kinetic studies (e.g., variable-temperature NMR) to track intermediate formation. Density Functional Theory (DFT) calculations can model electronic effects, such as the electron-withdrawing nature of methyl groups, which direct electrophilic attacks to the 5-position. Compare with analogs like (4-methyl-2-(methylthio)pyrimidin-5-yl)methanol to assess steric and electronic influences .

Q. How can computational tools (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound derivatives?

- Methodology :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Docking : Screen derivatives against target proteins (e.g., orexin receptors) using software like AutoDock Vina. Validate predictions with in vitro assays (e.g., binding affinity measurements) .

Q. How should researchers address contradictions in spectral data or biological activity between synthesized batches?

- Methodology :

- Replication : Repeat synthesis under standardized conditions to isolate batch-specific variables.

- Analytical Cross-Check : Use hyphenated techniques (LC-MS/MS) to detect trace impurities.

- Peer Consultation : Compare data with published analogs (e.g., (6-Aminopyrimidin-4-yl)methanol) to identify systemic errors .

Q. What solvent systems and reaction conditions minimize byproduct formation during oxidation of the hydroxymethyl group?

- Methodology : Test oxidizing agents (e.g., KMnO, CrO) in aprotic solvents (e.g., DCM) to avoid over-oxidation. Monitor reaction progress via IR spectroscopy (loss of –OH stretch at ~3300 cm). For sensitive intermediates, use mild conditions (e.g., TEMPO/NaClO) .

Q. What strategies enhance the stability of this compound in biological assays?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.